3-Bromo-1-(furan-2-yl)prop-2-en-1-one

Description

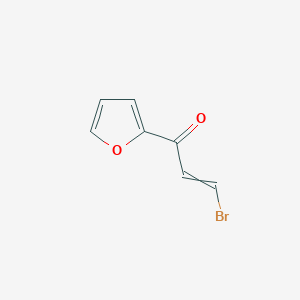

3-Bromo-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a β-brominated α,β-unsaturated ketone (enone) system and a furan-2-yl substituent. Chalcones, characterized by their 1,3-diarylprop-2-en-1-one backbone, are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The furan ring contributes to π-π stacking interactions and may modulate solubility and bioactivity.

Properties

CAS No. |

112499-08-8 |

|---|---|

Molecular Formula |

C7H5BrO2 |

Molecular Weight |

201.02 g/mol |

IUPAC Name |

3-bromo-1-(furan-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C7H5BrO2/c8-4-3-6(9)7-2-1-5-10-7/h1-5H |

InChI Key |

YGXMLRGQNFHCKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(furan-2-yl)prop-2-en-1-one typically involves the reaction of 2-acetylfuran with bromine in the presence of a base. The reaction proceeds through an electrophilic addition mechanism, where the bromine atom is added to the propenone moiety. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature to moderate temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea are employed under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Bromine Position and Electronic Effects

- Compound 6 (): (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one Bromine is located on the phenyl ring at the 3-position, adjacent to a hydroxyl group. The hydroxyl group enables hydrogen bonding, while bromine enhances electron-withdrawing effects, as evidenced by distinct ¹H NMR deshielding (δ 7.85–6.70 ppm) . Yield: 8.4%, lower than non-brominated analogs, suggesting bromination may complicate synthesis.

LabMol-70 () : (2E)-3-(Furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

- Replaces bromine with a methylsulfanyl group, introducing sulfur-based hydrophobicity.

- Yield: 25%, with a melting point of 152°C and 100% HPLC purity.

- The methylsulfanyl group likely improves solubility compared to brominated derivatives.

- (2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (): Bromine is on the para position of the phenyl ring (C13H9BrO2, MW 277.11 g/mol). Structural isomerism (bromine on phenyl vs. propenone chain) alters electronic distribution and reactivity.

Multiple Halogenation

- Compound 7 (): (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one Dual bromination increases molecular weight (C13H9Br2O3, MW 371.02 g/mol) and steric bulk. Higher yield (24.5%) compared to mono-brominated analogs, possibly due to improved crystallization .

Positional Isomerism in Brominated Enones

- 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one (): Incorporates a sydnone ring instead of furan. Crystal structure (monoclinic P21/c) shows intermolecular C–Br···O interactions (Br···O = 3.24 Å), highlighting bromine’s role in stabilizing supramolecular arrays .

Spectroscopic and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.